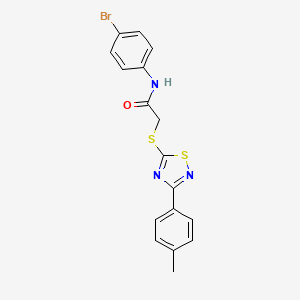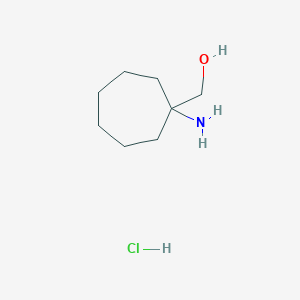
N-(2-chlorophenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H14ClN3OS and its molecular weight is 343.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
Research indicates that derivatives similar to "N-(2-chlorophenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide" have been synthesized and evaluated for their antitumor activity. One study focused on the synthesis of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings, demonstrating significant anticancer activity against various cancer cell lines. The study highlights the potential of these compounds in cancer therapy due to their considerable anticancer activities (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Antibacterial Agents
Another area of application involves the synthesis of derivatives acting as antibacterial agents. Research into 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives has shown significant antibacterial activity, underscoring the utility of these compounds in combating bacterial infections (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).
Anticonvulsant Activity
Compounds within the same chemical family have also been researched for their anticonvulsant activity. One study synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives, finding that certain compounds exhibited potent anticonvulsant activity against seizures induced by maximal electroshock (MES). This suggests a potential role in the development of new anticonvulsant medications (Zeynep Aktürk, F. Kılıç, K. Erol, Varol Pabuccuoglu, 2002).
Synthesis and QSAR Studies
Quantitative structure-activity relationship (QSAR) studies have been conducted on similar compounds, providing insights into how structural modifications can influence biological activity. These studies aid in the rational design of new compounds with enhanced antibacterial activity (N. Desai, M. Shah, A. Bhavsar, A. Saxena, 2008).
Molecular Structure Analysis
The molecular structure and properties of similar compounds have been detailed through spectroscopic and crystallographic analyses. These studies not only elucidate the molecular configuration but also contribute to the understanding of how these molecules interact with biological targets, which is crucial for drug design and development (D. Sharma, K. N. Subbulakshmi, B. Narayana, B. Sarojini, S. Anthal, R. Kant, 2017).
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c18-13-8-4-5-9-14(13)20-16(22)11-23-17-19-10-15(21-17)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPABRGBBZZNLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
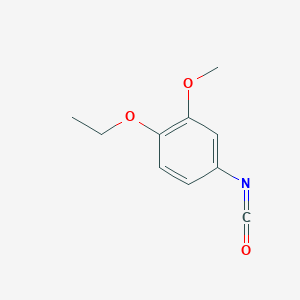
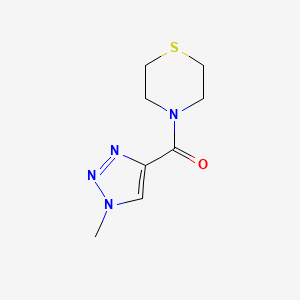
![1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2723210.png)
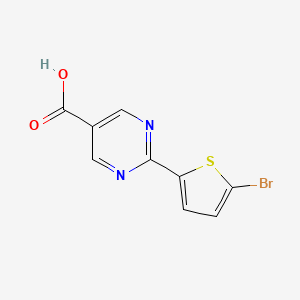

![(9Z)-9-({3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2723217.png)
![4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2723218.png)
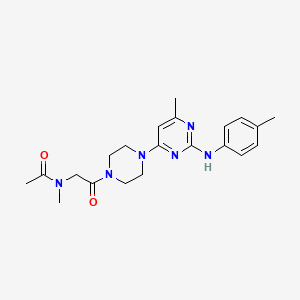

![tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B2723222.png)

![7-methoxy-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B2723226.png)
